molecular formula C22H17BrN2O6 B2835074 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888468-41-5

3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2835074
CAS No.: 888468-41-5
M. Wt: 485.29
InChI Key: RPBBJFZEDIUOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the bromination of furan to obtain 5-bromofuran, followed by the introduction of carboxamide and benzofuran moieties through amide bond formation and cyclization reactions. Common reagents used in these steps include bromine, carboxylic acids, and amines, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorofuran-2-carboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
  • 3-(5-iodofuran-2-carboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Uniqueness

Compared to similar compounds, 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct characteristics.

Biological Activity

3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound with notable structural features that suggest significant biological activity. This compound, characterized by its molecular formula C22H17BrN2O6C_{22}H_{17}BrN_{2}O_{6} and a molecular weight of 485.3 g/mol, contains a brominated furan moiety and a benzofuran backbone, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The unique structure of this compound includes:

  • Brominated Furan Moiety : Enhances reactivity and potential interaction with biological targets.
  • Benzofuran Backbone : Associated with various biological activities including anticancer and antimicrobial properties.
  • Methoxy Substituents : These groups can influence the compound’s lipophilicity and binding affinity to targets.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. The presence of both bromine and methoxy groups in this compound may enhance its efficacy compared to simpler analogs. For instance:

  • Mechanism of Action : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in cancer progression .
  • In Vitro Studies : Compounds with similar structures have demonstrated potent antiproliferative effects against various cancer cell lines. For example, certain benzofuran derivatives have shown IC50 values comparable to established anticancer drugs .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties:

  • Comparison with Similar Compounds : In a comparative analysis, other brominated furan derivatives exhibited moderate antimicrobial activity, suggesting that this compound could possess similar or enhanced effects due to its complex structure .

Anti-inflammatory Effects

Studies on related benzofuran compounds have shown anti-inflammatory properties:

  • Potential Applications : Given its structural characteristics, the compound may serve as a lead for developing anti-inflammatory agents targeting pathways involved in chronic inflammation .

Case Studies and Experimental Data

A review of existing literature highlights several key findings regarding the biological activity of benzofuran derivatives:

Compound NameStructureKey FeaturesBiological Activity
5-Bromofuran-2-carboxylic acidStructureBrominated furanModerate antimicrobial activity
N-(4-benzamido-3-methylphenyl)StructureAmide linkageAnticancer properties
3-(5-bromofuran-2-carboxamido)StructureSimple amideLimited activity compared to complex derivatives

The uniqueness of this compound lies in its combination of structural elements that may enhance its pharmacological profile significantly compared to simpler analogs.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O6/c1-28-12-7-8-16(29-2)14(11-12)24-22(27)20-19(13-5-3-4-6-15(13)31-20)25-21(26)17-9-10-18(23)30-17/h3-11H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBBJFZEDIUOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.